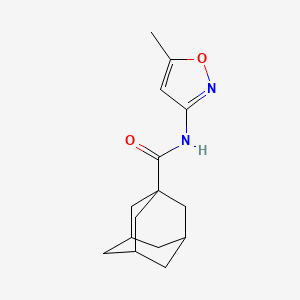![molecular formula C13H13N5O3 B2547204 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide CAS No. 2034415-24-0](/img/structure/B2547204.png)
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide” is a compound that contains a triazolo[4,3-a]pyrazine nucleus . This nucleus is part of a class of compounds known as triazoles, which are nitrogenous heterocyclic moieties . Triazoles are present in a number of drug classes due to their ability to bind in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution . In one method, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine is substituted with different amines and triazole-2-thiol . Another method involves the use of Cbz-protected piperazinones, which are cyclized and then deprotected by hydrogenation on Pd/C .
Molecular Structure Analysis
The molecular structure of “this compound” can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The molecular formula is C15H13F2N5O2, with an average mass of 333.293 Da and a monoisotopic mass of 333.103729 Da .
Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds can be studied using various techniques. For instance, the synthesized bis [1,2,4]triazolo [4,3- b :3,4- f ] [1,2,4,5]tetrazines show weak luminescent properties in MeCN solution . They also exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 V^-1 s^-1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied .
Scientific Research Applications
Antibacterial Activity
Infectious diseases remain a significant health challenge, necessitating the development of novel antimicrobial agents. Researchers have synthesized a series of triazolo[4,3-a]pyrazine derivatives using 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine as the key scaffold . These compounds were characterized using techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
Among the synthesized compounds, some exhibited moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e demonstrated superior antibacterial activity, comparable to the first-line agent ampicillin (MICs: 32 μg/mL against S. aureus and 16 μg/mL against E. coli) .
Anticancer Potential
While the specific anticancer effects of this compound have not been explicitly reported, related triazolo derivatives have shown cytotoxic activity. For instance, in a study on bis(1,2,4-triazolo[3,4-a]pyrazine) compounds, certain derivatives exhibited potent cytotoxicity against cancer cell lines, including MDA-MB-231 and MCF-7 cells . Further investigations are warranted to explore the anticancer potential of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide.
Other Pharmacological Activities
Beyond the mentioned applications, this compound might exhibit additional pharmacological effects. Researchers should explore its interactions with receptors, transporters, and other biological targets.
Future Directions
The future directions for research on “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide” and similar compounds could involve further exploration of their synthesis, characterization, and biological activities . There is an urgent need to develop new antimicrobial agents with excellent antibacterial activity , and these compounds could potentially play a role in this development.
Mechanism of Action
Target of Action
The primary targets of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
The exact mode of action of This compound Similar compounds have been found to inhibit the growth of cells by interacting with different target receptors . For instance, some triazolo[4,3-a]pyrazine derivatives have shown inhibitory activities toward c-Met/VEGFR-2 kinases .
Biochemical Pathways
The specific biochemical pathways affected by This compound Related compounds have been found to inhibit the expression of c-met and vegfr-2, which are involved in cell growth and angiogenesis, respectively .
Result of Action
The molecular and cellular effects of This compound Similar compounds have demonstrated antiproliferative activities against various cancer cell lines .
properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c1-2-20-13-11-17-16-10(18(11)6-5-14-13)8-15-12(19)9-4-3-7-21-9/h3-7H,2,8H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXNFKJUBXJDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


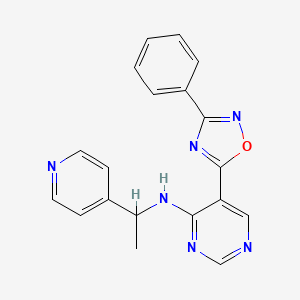


![(1R,5S)-8-((4-ethylphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2547130.png)
![N-(3,4-dimethylphenyl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B2547131.png)

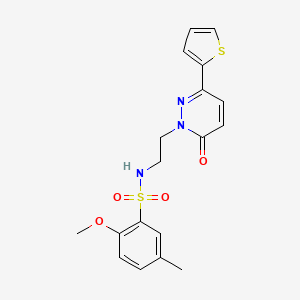
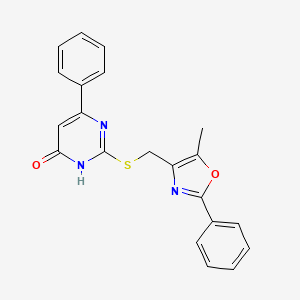
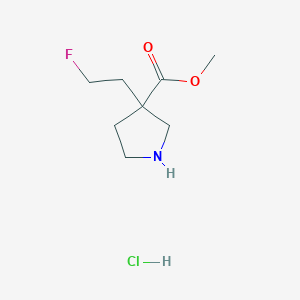
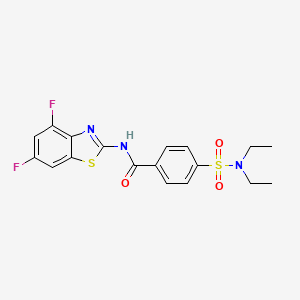
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2547142.png)
![1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2547143.png)
